molecular formula C25H51NO2 B14019028 Tetradecan-1-amine; undec-10-enoic acid CAS No. 68046-91-3

Tetradecan-1-amine; undec-10-enoic acid

Cat. No.: B14019028
CAS No.: 68046-91-3
M. Wt: 397.7 g/mol
InChI Key: NJBKXZAWKUXALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

68046-91-3

Molecular Formula

C25H51NO2

Molecular Weight

397.7 g/mol

IUPAC Name

tetradecan-1-amine;undec-10-enoic acid

InChI

InChI=1S/C14H31N.C11H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11(12)13/h2-15H2,1H3;2H,1,3-10H2,(H,12,13)

InChI Key

NJBKXZAWKUXALW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN.C=CCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Tetradecan-1-amine

Tetradecan-1-amine (C14H31N) is a primary amine with a 14-carbon aliphatic chain. Common preparation methods include:

  • Reduction of Tetradecanenitrile: The nitrile precursor (tetradecanenitrile) can be reduced using catalytic hydrogenation or metal hydrides (e.g., LiAlH4) to yield tetradecan-1-amine.
  • Amination of Tetradecanol: Conversion of tetradecanol to the corresponding amine via tosylation followed by nucleophilic substitution with ammonia or amines.
  • Direct Alkylation: Alkyl halides with 14-carbon chains can be reacted with ammonia or amines under controlled conditions to yield tetradecan-1-amine.

These methods are well-established in organic synthesis for long-chain amines, although specific literature on tetradecan-1-amine preparation is limited in the searched sources.

Preparation of Undec-10-enoic Acid

Undec-10-enoic acid (C11H20O2) is an unsaturated fatty acid with a terminal double bond at the 10th carbon. It is primarily prepared from castor oil through the following industrial methods:

  • Castor Oil Direct Cracking Method: Castor oil is subjected to dry distillation under vacuum in a stainless steel reaction vessel. The process involves heating the castor oil, causing thermal cracking that yields undec-10-enoic acid along with by-products such as heptanoic acid. The crude product contains impurities like aldehydes, hydrocarbons, and esters, which require further purification.

  • Castor Oleate Methyl Ester Method: Castor oil is first transesterified with methanol to produce methyl undecenoate, which is then cracked at high temperature to yield methyl undecenoic acid. Subsequent saponification and acidification steps convert this to undec-10-enoic acid.

  • Purification by Molecular Distillation: The crude undec-10-enoic acid undergoes multi-stage molecular distillation under controlled vacuum and temperature conditions to remove volatile impurities and achieve high purity suitable for medicinal and chemical synthesis uses.

Step Conditions Purpose
Dry distillation Vacuum, ~60-70 °C Cracking castor oil to crude acid
First-stage molecular distillation Vacuum -0.085 to -0.090 MPa, 60-70 °C Dehydration and degassing
Second-stage molecular distillation Vacuum 100 Pa to -0.1 MPa, 50-60 °C Removal of low boiling impurities
Third-stage molecular distillation Vacuum 100 Pa to 0.1 MPa, 80-85 °C Obtain high-purity undec-10-enoic acid

This method yields a colorless or slightly yellow high-purity product with minimal polymerization or oxidative degradation due to controlled heating.

Amide Bond Formation: Coupling Tetradecan-1-amine and Undec-10-enoic Acid

The key step in preparing the combined compound "Tetradecan-1-amine; undec-10-enoic acid" is the formation of an amide bond between the amine and the acid. Recent advances in amide synthesis emphasize atom economy and sustainability.

Catalytic One-Pot Amide Synthesis Using Alkynes

A state-of-the-art method involves the use of simple alkynes as coupling reagents in the presence of ruthenium catalysts to form amides efficiently:

  • Catalyst: Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium (Ru-1) or RuCl3.
  • Mechanism: Carboxylate salts react with acetylene or ethoxyacetylene to form vinyl ester intermediates, which then undergo aminolysis by the amine to yield the amide.
  • Conditions: Typically conducted in solvents like dioxane or N-methylpyrrolidone (NMP) at moderate temperatures (40-80 °C) under low pressure acetylene or ethoxyacetylene atmosphere.
  • Advantages: High yields (up to near quantitative), mild conditions, and minimal waste as by-products are volatile acetaldehyde or ethyl acetate.

Typical Procedure for Amide Synthesis

Parameter Description
Reactants Ammonium carboxylate salt of undec-10-enoic acid and tetradecan-1-amine
Catalyst 2 mol% Ru-1 or RuCl3
Solvent Dioxane or N-methylpyrrolidone
Temperature 40-80 °C
Pressure 1.7 bar acetylene or ethoxyacetylene atmosphere
Reaction Time 4-6 hours
Workup Dilution with ethyl acetate, washing with NaHCO3, water, brine, drying over MgSO4, solvent removal, and column chromatography

This method is broadly applicable to various amines and carboxylic acids, including long-chain fatty acids like undec-10-enoic acid and long-chain amines such as tetradecan-1-amine.

Summary Table of Preparation Methods

Compound Preparation Method Key Conditions & Notes Reference
Tetradecan-1-amine Reduction of nitrile or amination of alcohol Catalytic hydrogenation or nucleophilic substitution General Organic Synthesis (inferred)
Undec-10-enoic acid Castor oil direct cracking Dry distillation under vacuum, molecular distillation stages
Castor oleate methyl ester method Transesterification, cracking, saponification, acidification
Amide formation (combined compound) One-pot catalytic amide synthesis using Ru catalyst and alkynes 2 mol% Ru catalyst, acetylene or ethoxyacetylene, 40-80 °C, 4-6 h

Chemical Reactions Analysis

Copolymerization Reactions

The bifunctional nature of undec-10-enoic acid (terminal double bond and carboxylic acid) enables copolymerization with amines like tetradecan-1-amine. Key findings include:

Table 1: Copolymerization Products and Properties

MonomersReaction TypeProduct CharacteristicsThermal Properties (°C)Source
Tetradecan-1-amine + undec-10-enoic acid derivativesAcyclic diene metathesis (ADMET)Saturated polyamides with variable amide contentMelting point: ~100°C
Undec-10-enamide + α,ω-dienesADMET + hydrogenationPolyethylene-like polymers with reduced crystallinityΔH: 50–250 J/g
  • Hydrogenation of ADMET-derived polyamides reduces double bonds, yielding materials with polyethylene-like crystallinity but lower melting points (ΔH decreases with higher amide content) .

  • Polyesteramides (combining ester and amide groups) exhibit hybrid crystal structures influenced by hydrogen bonding and van der Waals interactions .

Amide Formation

The carboxylic acid group of undec-10-enoic acid reacts with tetradecan-1-amine to form amide bonds under standard coupling conditions (e.g., EDC/NHS activation):
R COOH+R NH2R CONH R +H2O\text{R COOH}+\text{R NH}_2\rightarrow \text{R CONH R }+\text{H}_2\text{O}

  • This reaction is foundational for synthesizing polyamide materials with tailored mechanical properties .

Double Bond Reactions

The terminal alkene in undec-10-enoic acid undergoes:

  • Hydrogenation : Produces saturated undecanoic acid, altering polymer crystallinity .

  • Epoxidation : Forms epoxy derivatives for crosslinking applications .

Scientific Research Applications

It appears that the query contains two distinct chemical compounds: Tetradecan-1-amine and Undec-10-enoic acid. Due to the limited search results for the applications of these compounds, especially in conjunction, the following information is provided separately for each compound.

Undec-10-enoic Acid

General Information:
Undec-10-enoic acid, also known as undecylenic acid, is an organic compound with the molecular formula C11H20O2C_{11}H_{20}O_2 . It is a colorless solid with a penetrating odor and a low melting point .

Uses and Applications:

  • Chemical Synthesis: Undec-10-enoic acid is used as an intermediate in the synthesis of various chemicals, including fine chemicals, fragrances, flavors, cosmetics, polymers, and modified silicones .
  • Antimicrobial and Preservative Properties: In salt form (Zn/Ca), undec-10-enoic acid is used in personal care products for its antimicrobial and preservative properties .
  • Antifungal Drug: It is also used as an antifungal drug for dermatological use . Specifically, it is categorized under antifungals for topical use .

Physical and Chemical Properties:

  • Physical State: Solid
  • Color: White
  • Odor: Penetrating
  • Density: 1.002 g/cm3 at 24.4°C
  • Melting Range: 21.2°C to 26.4°C at 1013 hPa
  • Boiling Range: 286.05°C to 293.75°C at 1013 hPa
  • Flash Point: 158°C at 1013 hPa
  • Water Solubility: 38.46 mg/L at 20°C and pH 4.27

Tetradecan-1-amine

Mechanism of Action

The mechanism of action of these compounds varies depending on their application. For example, undec-10-enoic acid’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Tetradecan-1-amine can interact with various molecular targets, including enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Tetradecan-1-amine

Tetradecan-1-amine (C₁₄H₂₉N) is a 14-carbon linear primary amine. The latter features a terminal double bond, enhancing its reactivity in organic synthesis and surfactant applications .

Undec-10-enoic Acid

Undec-10-enoic acid (C₁₁H₂₀O₂, MW 184.28 g/mol) is a mono-unsaturated fatty acid with a terminal double bond. Derived from renewable castor oil, it is widely used in antimicrobial agents, polymer synthesis, and anticancer drug conjugates . Its high flexibility (9 rotatable bonds) distinguishes it from other preservatives, enabling unique mechanisms like membrane disruption .

Comparison with Structurally Similar Compounds

Tetradecan-1-amine and Related Amines

Compound Molecular Formula Molecular Weight Key Features Applications
Tetradecan-1-amine C₁₄H₂₉N 213.39 g/mol Linear primary amine Surfactants, organic synthesis
10-Undecen-1-amine C₁₁H₂₃N 169.31 g/mol Terminal double bond Antimicrobial agent synthesis
Ethanol-2-amine C₂H₇NO 61.08 g/mol Short-chain, hydroxyl group Catalyst in amidation reactions

Key Differences :

  • Chain Length : Tetradecan-1-amine’s longer chain enhances hydrophobicity, making it suitable for surfactant applications.
  • Reactivity : 10-Undecen-1-amine’s terminal double bond facilitates functionalization, as seen in antimicrobial compound synthesis .
  • Catalytic Efficiency: Ethanol-2-amine achieves high yields (>84%) in undec-10-enoic acid amidation under optimized conditions .

Undec-10-enoic Acid and Related Fatty Acids

Compound Molecular Formula Molecular Weight Unsaturation Key Features Applications
Undec-10-enoic acid C₁₁H₂₀O₂ 184.28 g/mol Mono-unsaturated Terminal double bond, high flexibility Antimicrobials, polymer synthesis
Oleic acid C₁₈H₃₄O₂ 282.47 g/mol Mono-unsaturated Central double bond Food additives, cosmetics
Stearic acid C₁₈H₃₆O₂ 284.48 g/mol Saturated High melting point Soaps, lubricants

Key Differences :

  • Flexibility: Undec-10-enoic acid’s 9 rotatable bonds enable conformational adaptability, enhancing interactions with microbial membranes .
  • Bioactivity: Substituting saturated fatty acids (e.g., stearic acid) with undec-10-enoic acid in drug conjugates increases cytotoxicity (IC₅₀: 6.3–26.2 µM) against cancer cell lines .
  • Synthetic Utility: The terminal double bond in undec-10-enoic acid allows efficient radical addition and coupling in polymer synthesis .

Tetradecan-1-amine and Derivatives

  • Antimicrobial Synthesis : 10-Undecen-1-amine derivatives exhibit potent activity against E. coli and other pathogens when functionalized with heterocyclic groups .
  • Catalytic Efficiency: Ethanol-2-amine achieves 84–90% yields in amidation reactions with undec-10-enoic acid under titanium(IV) butoxide catalysis .

Undec-10-enoic Acid and Derivatives

  • Anticancer Activity: Conjugation with chitosan nanoparticles enhances cytotoxicity against cancer cells while sparing healthy cells .
  • Polymer Chemistry: Used in synthesizing bio-based 2-oxazoline monomers for "green" electronic devices, leveraging its renewable origin .
  • Preservative Efficacy : Outperforms saturated analogs in flexibility, enabling pH-independent antimicrobial action via membrane disruption .

Q & A

Basic: What are the recommended methods for synthesizing undec-10-enoic acid and ensuring purity for research applications?

Answer:
Undec-10-enoic acid is typically synthesized via hydrolysis of ricinoleic acid derivatives from castor oil, leveraging its bifunctional terminal double bond and ester groups for modification . To ensure purity, researchers should employ techniques such as vacuum distillation (boiling point: 286–294°C) and recrystallization from non-polar solvents, followed by characterization using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity . Purity thresholds (>98%) are critical for applications in antimicrobial studies or polymer synthesis, where impurities may alter reactivity .

Advanced: How can quantitative structure-activity relationship (QSAR) models be optimized for predicting the antimicrobial efficacy of undec-10-enoic acid derivatives?

Answer:
QSAR models for undec-10-enoic acid derivatives require careful selection of molecular descriptors. For example, second-order molecular connectivity indices (²χ) and steric parameters (e.g., J values) have shown strong correlations with antifungal activity against C. albicans (r² = 0.845) and A. niger (r² = 0.669) . Researchers should:

Parameterize key descriptors : Use software like CODESSA or Dragon to compute topological indices.

Validate models : Cross-validate using leave-one-out methods (q² > 0.6) and external datasets.

Integrate experimental data : Correlate in vitro MIC values with computational predictions to refine model accuracy .
Contradictions in activity data (e.g., low efficacy with octadec-9-enoic acid derivatives) may arise from lipid chain length effects, necessitating systematic variation of substituents .

Basic: What spectroscopic techniques are essential for characterizing tetradecan-1-amine in synthetic mixtures?

Answer:
Tetradecan-1-amine, a long-chain primary amine, is best characterized using:

  • ¹H/¹³C NMR : To confirm amine proton signals (δ ~1.2–1.5 ppm) and alkyl chain integrity.
  • FT-IR : Amine N-H stretching (3200–3400 cm⁻¹) and bending (1600 cm⁻¹) bands.
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (theoretical m/z: 213.26 for C₁₄H₃₁N).
    Purity assessment via thin-layer chromatography (TLC) with ninhydrin staining is recommended to detect secondary amine byproducts .

Advanced: How can researchers address discrepancies in catalytic activity of undec-10-enoic acid-based organocatalysts?

Answer:
Discrepancies in catalytic activity (e.g., peptide-lipid conjugates) often stem from:

  • Sequence-dependent effects : Histidine positioning in peptide fragments (N-terminal vs. penultimate) significantly impacts substrate binding .
  • Lipid layer diffusion : Short-chain undec-10-enoic acid (C11) derivatives exhibit higher activity than long-chain analogs (C18) due to improved substrate diffusion .
    Methodological solutions :
  • Conduct kinetic profiling (e.g., hydrolysis of Z-Ala-Aib-ONp) to compare turnover rates.
  • Use fluorescence microscopy to visualize lipid layer permeability.
  • Optimize peptide sequences via combinatorial libraries (e.g., tripeptide variants HES vs. HSE) .

Basic: What safety protocols are critical when handling undec-10-enoic acid in laboratory settings?

Answer:
Key safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .
  • Ventilation : Local exhaust ventilation (LEV) to mitigate inhalation risks (melting point: ~24°C; handle in liquid phase above 24°C) .
  • Waste management : On-site wastewater treatment to prevent aquatic toxicity (EC50 for algae: 1.2 mg/L) .
  • Emergency protocols : Access to eye wash stations and safety showers .

Advanced: What experimental designs are effective for assessing the environmental persistence of undec-10-enoic acid?

Answer:
To evaluate biodegradability and ecotoxicity:

OECD 301 tests : Measure ready biodegradability in aerobic aqueous systems (≥60% degradation in 28 days) .

Aquatic toxicity assays :

  • Daphnia magna acute toxicity (48h EC50).
  • Algal growth inhibition (72h EC50) .

Bioaccumulation potential : Calculate log Kow (experimental log P = 3.38) to predict low bioaccumulation (BCF < 100) .
Contradictions in toxicity data (e.g., high algal toxicity vs. low fish toxicity) require species-specific risk assessments .

Basic: How can undec-10-enoic acid be functionalized for use in polymer synthesis?

Answer:
The terminal double bond and carboxylic acid group enable two key modifications:

Esterification : React with alcohols (e.g., cellulose derivatives) to form crosslinkable monomers .

Thiol-ene click chemistry : Graft functional groups (e.g., azides) for biocompatible polymer networks .
Characterize products using differential scanning calorimetry (DSC) for thermal stability (Tm ~24–28°C) and gel permeation chromatography (GPC) for molecular weight distribution .

Advanced: What mechanistic insights explain the antimicrobial selectivity of undec-10-enoic acid derivatives?

Answer:
Selectivity arises from:

  • Membrane disruption : Amphiphilic derivatives integrate into microbial membranes, causing leakage (e.g., MIC = 32 µg/mL for C. albicans) .
  • Structure-activity thresholds : Derivatives with log P > 3.5 exhibit reduced aqueous solubility, limiting bioavailability. Optimal log P (3.0–3.4) balances permeability and solubility .
  • Targeted inhibition : Histidine-rich peptide conjugates may chelate metal ions essential for microbial enzymes .

Basic: What are the regulatory considerations for using undec-10-enoic acid in academic research?

Answer:
Compliance with REACH (EC 1907/2006) requires:

  • Safety Data Sheets (SDS) : Access extended SDS (eSDS) for handling and exposure limits .
  • Environmental release reporting : Document wastewater discharge volumes and treatment efficacy .
  • Non-PBT classification : Confirm low persistence (half-life < 60 days) and bioaccumulation potential .

Advanced: How can conflicting data on the catalytic efficiency of undec-10-enoic acid derivatives be resolved?

Answer:
Contradictions in catalytic studies (e.g., variable hydrolysis rates) necessitate:

  • Controlled variable testing : Isolate effects of peptide sequence, lipid chain length, and solvent polarity .
  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps.
  • Computational modeling : Molecular dynamics simulations to visualize substrate diffusion in lipidic layers .
    Replicate studies under standardized conditions (e.g., pH 7.4, 25°C) to minimize experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.